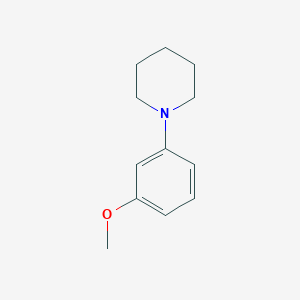

1-(3-Methoxyphenyl)piperidine

Descripción general

Descripción

“1-(3-Methoxyphenyl)piperidine” is a compound with the CAS Number: 32040-06-5 and a molecular weight of 191.27 .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, a general method to assemble multi-substituted chiral piperidines was developed, inspired by the biosynthesis of piperidine natural products .

Molecular Structure Analysis

The molecular formula of “this compound” is C12H17NO . The InChI Code is 1S/C12H17NO/c1-14-12-7-5-6-11(10-12)13-8-3-2-4-9-13/h5-7,10H,2-4,8-9H2,1H3 .

Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Aplicaciones Científicas De Investigación

Analytical Characterization and Applications in Toxicology

1. Analytical Profiles and Biological Matrices Analysis 1-(3-Methoxyphenyl)piperidine has been identified in several psychoactive arylcyclohexylamines, which were advertised as "research chemicals". The compound was characterized using a variety of analytical techniques including gas chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry. Importantly, methods were developed for the qualitative and quantitative analysis of these substances in biological matrices like blood, urine, and vitreous humor using liquid chromatography and mass spectrometry, indicating its relevance in forensic toxicology and drug testing (De Paoli et al., 2013).

2. Fatalities and Forensic Considerations In forensic casework, the compound has been involved in fatalities associated with new psychoactive substances. Its detection and the identification of its metabolites in post-mortem blood and urine were crucial for forensic investigations. This points towards its significance in understanding the metabolism and toxicity of novel psychoactive substances (Elliott et al., 2015).

Chemical Synthesis and Pharmaceutical Research

1. Synthesis of Arylpiperidines Arylpiperidines are valuable in pharmaceutical research, and this compound derivatives have been synthesized using palladium-catalyzed migrative Negishi coupling. This method highlights the compound's role in the synthesis of structurally complex pharmaceuticals (Millet & Baudoin, 2015).

2. Antibacterial Properties The compound has also been studied for its potential in killing bacterial persisters, a critical challenge in treating chronic infections. This research shows that derivatives of this compound can selectively kill bacterial persisters without affecting normal antibiotic-sensitive cells, indicating its potential in overcoming antibiotic resistance (Kim et al., 2011).

Ligand Binding and Receptor Studies

1. NMDA Receptor Affinity The compound and its analogues have been found to be high-affinity ligands for the PCP-site on the glutamate NMDA receptor. This suggests its utility in studying neuroreceptors and understanding the mechanism of action of dissociative anesthetics (Roth et al., 2013).

Mecanismo De Acción

Target of Action

1-(3-Methoxyphenyl)piperidine is a piperidine derivative, a class of compounds known for their wide range of pharmacological properties Similar compounds, such as piperine, have been shown to interact with various targets, including the n-methyl-d-aspartate (nmda) receptor .

Mode of Action

It’s worth noting that piperidine derivatives often exhibit their effects by interacting with their targets and inducing changes at the molecular level . For instance, 3-methoxyphencyclidine, a related compound, acts as an NMDA receptor antagonist, leading to altered mental states and other psychotic symptoms .

Biochemical Pathways

Piperidine derivatives have been reported to regulate several crucial signaling pathways essential for various physiological processes . For example, piperine has been found to regulate pathways such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc .

Pharmacokinetics

Piperidine derivatives are generally known for their significant role in the pharmaceutical industry, suggesting they likely have favorable pharmacokinetic properties .

Result of Action

Related compounds have been shown to induce apoptosis in cancer cells through the mitochondrial-induced pathway . For instance, piperine has been reported to protect against 6-OHDA-induced apoptosis by blocking the release of cytochrome-c, caspase-3, and caspase-9 .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Piperidine derivatives are known to interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .

Cellular Effects

Piperidine derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 1-(3-Methoxyphenyl)piperidine is not well-established. Piperidine derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Piperidine derivatives have been studied for their effects at various dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Piperidine derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors, and influencing metabolic flux or metabolite levels .

Transport and Distribution

Piperidine derivatives are known to interact with various transporters and binding proteins, influencing their localization or accumulation .

Subcellular Localization

Piperidine derivatives may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

1-(3-methoxyphenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-14-12-7-5-6-11(10-12)13-8-3-2-4-9-13/h5-7,10H,2-4,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZGYOLIWTUXMAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345595 | |

| Record name | 1-(3-Methoxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32040-06-5 | |

| Record name | 1-(3-Methoxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

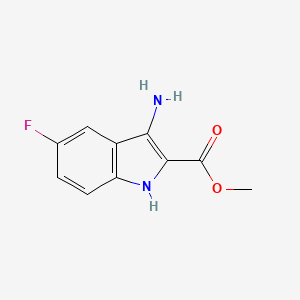

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

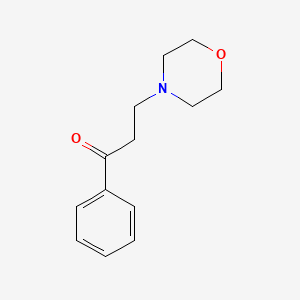

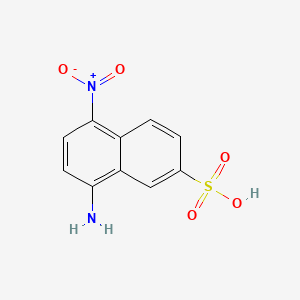

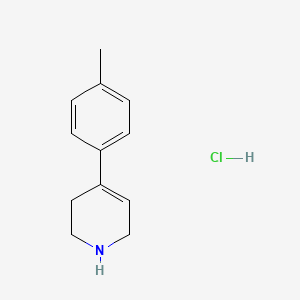

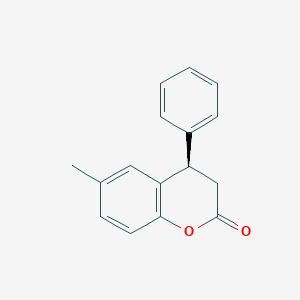

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Phenylimidazo[1,2-a]pyridine](/img/structure/B1605887.png)